N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide
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Description
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide is a useful research compound. Its molecular formula is C16H20N2OS and its molecular weight is 288.41. The purity is usually 95%.
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Scientific Research Applications
Pesticide Interaction and Residue Formation
Research has shown the transformation of herbicides in soil, where N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide interact to form an unexpected residue, demonstrating the compound's role in hybrid pesticide residue formation (Bartha, 1969).
Synthesis and Characterization of Derivatives
Studies have focused on the synthesis and characterization of various derivatives of N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide for potential therapeutic applications. For instance, derivatives have been evaluated as new classes of angiotensin-II receptor antagonists, showing significant biological activities including antioxidant and antihypertensive potentials (Masood et al., 2023).
Anti-Inflammatory and Anticancer Activities
Celecoxib derivatives, structurally related to this compound, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One particular study highlighted a compound showing promising anti-inflammatory and analgesic activities without causing significant tissue damage (Küçükgüzel et al., 2013).
Anticancer Evaluation
Research into this compound derivatives has also demonstrated potential anticancer activities. For example, certain derivatives were shown to exhibit moderate to excellent anticancer activity against various cancer cell lines, highlighting the compound's potential in cancer therapy (Ravinaik et al., 2021).
Antitubercular Agents
Derivatives have been identified with antibacterial action, particularly against Mycobacterium tuberculosis, showcasing the potential of this compound derivatives as antitubercular agents. Some compounds displayed better antibacterial activity at minimum inhibitory concentrations compared to the reference drug Isoniazide (Nagaladinne et al., 2020).
Novel Derivatives Synthesis
The synthesis and characterization of new derivatives, such as dipeptide mimetics with hydantoin moiety, have been reported, contributing to the development of novel compounds with potential pharmacological properties (Todorov & Naydenova, 2010).
PPARgamma Agonists for Skin Diseases
Alpha-lipoic acid-based derivatives, similar in structure to this compound, were prepared and shown to be potent activators of PPARgamma, suggesting their efficacy as oral and topical agents for treating inflammatory skin conditions (Venkatraman et al., 2004).
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-4-5-15(19)18-16-17-11-14(20-16)10-13-8-6-12(2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDLFUGVAFXAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.